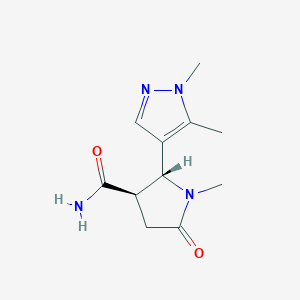
(2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide
説明
(2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide, also known as DMPO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMPO has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further studies.
作用機序
(2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide exerts its therapeutic effects through various mechanisms of action. In neuroprotection research, this compound has been found to scavenge free radicals and inhibit the activation of inflammatory pathways, which can lead to neuronal damage. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In cardiovascular disease research, this compound has been found to reduce oxidative stress and inflammation, which can lead to tissue damage.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-tumor activity. This compound has been shown to scavenge free radicals and inhibit the activation of inflammatory pathways, which can lead to tissue damage. This compound has also been found to induce apoptosis in cancer cells, which can help prevent the growth and spread of tumors.
実験室実験の利点と制限
One advantage of using (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide in lab experiments is its ability to scavenge free radicals and inhibit the activation of inflammatory pathways. This makes this compound a useful tool for studying oxidative stress and inflammation in various disease models. However, one limitation of using this compound in lab experiments is its potential toxicity at high concentrations. Careful dosage and administration are required to ensure the safety of experimental subjects.
将来の方向性
There are many future directions for research on (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration of this compound for neuroprotection. Another area of interest is its potential use in combination with other therapies for cancer treatment. Studies are needed to determine the synergistic effects of this compound with other anti-tumor agents. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in various disease models.
科学的研究の応用
(2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been studied for its potential therapeutic applications in various fields of research, including neuroprotection, cancer treatment, and cardiovascular disease. In neuroprotection research, this compound has been found to protect neurons against oxidative stress and inflammation, which are common factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In cardiovascular disease research, this compound has been found to reduce the damage caused by ischemia-reperfusion injury, which occurs when blood flow is restored to an area that has been deprived of oxygen.
特性
IUPAC Name |
(2R,3R)-2-(1,5-dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-6-8(5-13-15(6)3)10-7(11(12)17)4-9(16)14(10)2/h5,7,10H,4H2,1-3H3,(H2,12,17)/t7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZDMXZGKNMDOZ-GMSGAONNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2C(CC(=O)N2C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)[C@H]2[C@@H](CC(=O)N2C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129123 | |
| Record name | 3-Pyrrolidinecarboxamide, 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxo-, (2R,3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1820569-81-0 | |
| Record name | 3-Pyrrolidinecarboxamide, 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxo-, (2R,3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820569-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxamide, 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxo-, (2R,3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Difluoromethoxy)methyl]azetidine](/img/structure/B1653292.png)
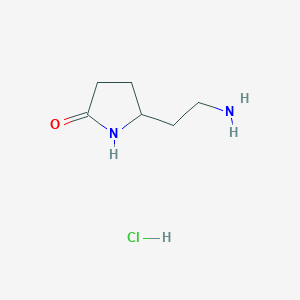
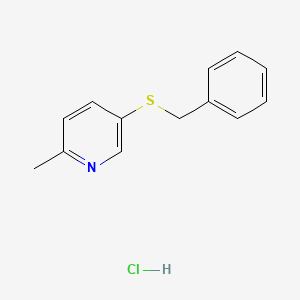

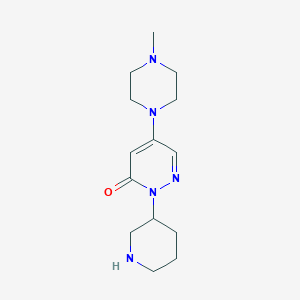
![5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B1653300.png)
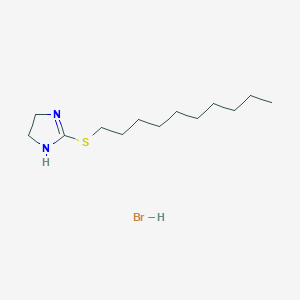
![3-Hydroxy-2-[(methylamino)methyl]propanoic acid hydrochloride](/img/structure/B1653302.png)
![Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B1653304.png)

![8-(9H-fluoren-9-ylmethyl) 3-methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate](/img/structure/B1653306.png)
![tert-butyl 3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine-4-carboxylate](/img/structure/B1653308.png)

